1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
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Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing 1,3-disubstituted ureas containing adamantan-1-yl fragments, which exhibit inhibitory activity towards human soluble epoxide hydrolase (sEH), alongside improved solubility in water. For instance, a series containing 1,3,5-trisubstituted pyrazole and adamantan-1-yl methyl fragments were synthesized, showing sEH inhibitory activity and enhanced water solubility (D’yachenko et al., 2019). Similarly, methods for synthesizing N,N′-disubstituted ureas with an adamantane fragment have been developed, emphasizing the adaptability of these compounds for further chemical modifications (Danilov et al., 2020).
Applications in Inhibition of Soluble Epoxide Hydrolase
The compound and its derivatives have shown significant potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Target-oriented synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas resulted in compounds with high inhibitory activity against sEH, suggesting potential therapeutic applications in managing diseases related to the dysregulation of EETs (Butov et al., 2017).
Antimicrobial and Anti-Proliferative Activities
Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds displayed significant antibacterial activities against a spectrum of Gram-positive and Gram-negative bacteria, as well as anti-proliferative activity against human tumor cell lines, indicating their potential as leads for the development of new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Structural and Mechanistic Studies
Research has also focused on understanding the structural characteristics and mechanisms of action of adamantane-containing ureas. Studies have revealed the molecular basis for their biological activities, including their role as sEH inhibitors, and have explored modifications to improve their pharmacokinetic profiles and enhance their therapeutic potential (Rose et al., 2010; Hwang et al., 2007).
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-18(16-1-2-19-17(8-16)3-4-26-19)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,24H,3-7,9-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRJWXMXTHUPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.